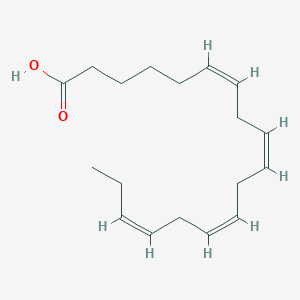

Ácido estearidónico

Descripción general

Descripción

El ácido estearidónico, también conocido como ácido (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoico, es un ácido graso omega-3. Se biosintetiza a partir del ácido alfa-linolénico mediante la enzima delta-6-desaturasa, que elimina dos átomos de hidrógeno. El ácido estearidónico es un precursor del ácido eicosapentaenoico y se encuentra en diversos aceites vegetales, entre ellos el cáñamo, la grosella negra, la sanguinaria y el Echium plantagineum .

Aplicaciones Científicas De Investigación

El ácido estearidónico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para la síntesis de otros ácidos grasos omega-3.

Biología: Se estudia el ácido estearidónico por su función en los procesos celulares y su conversión a ácido eicosapentaenoico.

Medicina: Las investigaciones han demostrado que el ácido estearidónico puede aumentar el contenido de ácido eicosapentaenoico en los glóbulos rojos y los tejidos cardíacos, lo que puede tener efectos cardioprotectores.

Mecanismo De Acción

El ácido estearidónico ejerce sus efectos principalmente a través de su conversión a ácido eicosapentaenoico. Esta conversión implica una serie de reacciones de desaturación y elongación catalizadas por enzimas como la delta-6-desaturasa. El ácido eicosapentaenoico resultante se puede incorporar luego en las membranas celulares, influyendo en la fluidez y la función de la membrana. Además, el ácido eicosapentaenoico se puede convertir en mediadores lipídicos bioactivos, que desempeñan funciones en los procesos antiinflamatorios y cardioprotectores .

Compuestos similares:

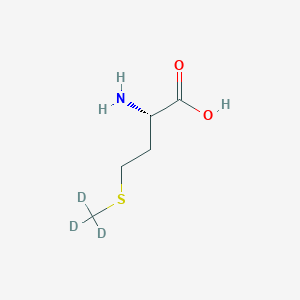

Ácido alfa-linolénico: Un precursor del ácido estearidónico, que se encuentra en las semillas de lino y chía.

Ácido gamma-linolénico: Otro ácido graso omega-3, que se encuentra en el aceite de onagra y el aceite de borraja.

Ácido eicosapentaenoico: Un ácido graso omega-3 de cadena larga, que se encuentra en los aceites de pescado.

Comparación: El ácido estearidónico es único en su capacidad de ser convertido eficientemente en ácido eicosapentaenoico en el cuerpo humano, lo que lo convierte en una valiosa fuente vegetal de ácidos grasos omega-3. A diferencia del ácido alfa-linolénico, que tiene una tasa de conversión más baja a ácido eicosapentaenoico, el ácido estearidónico puede aumentar significativamente los niveles tisulares de ácido eicosapentaenoico .

Análisis Bioquímico

Biochemical Properties

Stearidonic acid plays a crucial role in biochemical reactions as a precursor to eicosapentaenoic acid. The enzyme delta-6-desaturase converts alpha-linolenic acid to stearidonic acid by removing two hydrogen atoms . Stearidonic acid is also a precursor to N-acylethanolamine, which is involved in various physiological processes . It interacts with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism, influencing the production of long-chain omega-3 fatty acids .

Cellular Effects

Stearidonic acid has significant effects on various cell types and cellular processes. It increases the content of eicosapentaenoic acid in red blood cells and heart tissues, which is beneficial for cardiovascular health . In adipocytes, stearidonic acid suppresses differentiation and lipid accumulation by down-regulating adipogenic transcription factors and genes associated with lipid accumulation . Additionally, stearidonic acid promotes insulin secretion in pancreatic beta-cells via the stimulation of G protein-coupled receptor 40 .

Molecular Mechanism

At the molecular level, stearidonic acid exerts its effects through various mechanisms. It binds to and activates G protein-coupled receptor 40, promoting insulin secretion in pancreatic beta-cells . Stearidonic acid also influences gene expression by down-regulating adipogenic transcription factors such as CCAAT/enhancer-binding proteins alpha and beta, peroxisome proliferator-activated receptor gamma, and sterol-regulatory element binding protein-1c . These interactions result in reduced lipid accumulation and enhanced insulin secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stearidonic acid change over time. Studies have shown that stearidonic acid increases the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner over a period of 12 weeks . The stability and degradation of stearidonic acid in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of stearidonic acid vary with different dosages in animal models. In dogs, stearidonic acid supplementation increased the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner . High doses of stearidonic acid were found to be 20-23% as efficient as dietary eicosapentaenoic acid in raising tissue eicosapentaenoic acid levels . No toxic or adverse effects were reported at high doses in these studies.

Metabolic Pathways

Stearidonic acid is involved in several metabolic pathways, including the biosynthesis of long-chain omega-3 fatty acids. It is converted to eicosapentaenoic acid by the enzyme delta-6-desaturase . Stearidonic acid also participates in the production of N-acylethanolamine, which is involved in various physiological processes . The metabolic pathways of stearidonic acid involve interactions with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism .

Transport and Distribution

Stearidonic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes and influences the composition of membrane phospholipids . Stearidonic acid is also transported in the bloodstream, where it is bound to lipoproteins and distributed to various tissues . The transporters and binding proteins involved in the distribution of stearidonic acid have not been extensively studied.

Subcellular Localization

The subcellular localization of stearidonic acid is primarily within cell membranes, where it is incorporated into phospholipids . Stearidonic acid influences the fluidity and function of cell membranes by altering the composition of membrane phospholipids . The targeting signals or post-translational modifications that direct stearidonic acid to specific compartments or organelles have not been extensively studied.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido estearidónico se puede sintetizar a partir de aceites de origen vegetal. Un método implica la conversión enzimática del ácido alfa-linolénico a ácido estearidónico utilizando delta-6-desaturasa. Otro método implica el uso de lipasa de Candida rugosa para el enriquecimiento del ácido estearidónico a partir del aceite de echium. Este proceso incluye dos pasos de esterificación enzimática seguidos por cromatografía líquida de alto rendimiento preparativa para lograr una alta pureza .

Métodos de producción industrial: La producción industrial de ácido estearidónico a menudo implica el uso de organismos modificados genéticamente. Por ejemplo, se han desarrollado semillas de soya modificadas genéticamente para producir altos niveles de ácido estearidónico. La Autoridad Europea de Seguridad Alimentaria ha aprobado estas fuentes de semillas de soya modificadas genéticamente .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido estearidónico sufre diversas reacciones químicas, entre ellas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: El ácido estearidónico se puede oxidar para producir ácido eicosapentaenoico.

Reducción: Las reacciones de reducción pueden convertir el ácido estearidónico en ácidos grasos menos insaturados.

Sustitución: Las reacciones de sustitución pueden implicar el reemplazo de átomos de hidrógeno por otros grupos funcionales.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen el ácido eicosapentaenoico y otros ácidos grasos poliinsaturados de cadena larga .

Comparación Con Compuestos Similares

Alpha-linolenic acid: A precursor to stearidonic acid, found in flaxseed and chia seeds.

Gamma-linolenic acid: Another omega-3 fatty acid, found in evening primrose oil and borage oil.

Eicosapentaenoic acid: A long-chain omega-3 fatty acid, found in fish oils.

Comparison: Stearidonic acid is unique in its ability to be efficiently converted to eicosapentaenoic acid in the human body, making it a valuable plant-based source of omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate to eicosapentaenoic acid, stearidonic acid can significantly raise tissue levels of eicosapentaenoic acid .

Propiedades

IUPAC Name |

(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBIWFOSCKQMA-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920493 | |

| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stearidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20290-75-9 | |

| Record name | Stearidonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20290-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOROCTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearidonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

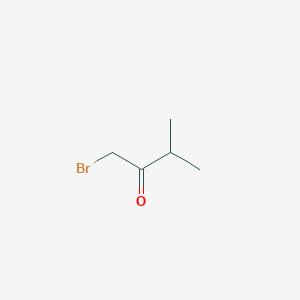

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.